2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol
CAS No.:
Cat. No.: VC18156557
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 2-amino-1-(1-bicyclo[2.2.1]heptanyl)ethanol |
| Standard InChI | InChI=1S/C9H17NO/c10-6-8(11)9-3-1-7(5-9)2-4-9/h7-8,11H,1-6,10H2 |
| Standard InChI Key | FEDXUQQWFPYUEB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1C2)C(CN)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
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Synonyms: Norbornylethanolamine, 2-Amino-1-(norbornan-1-yl)ethanol .
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Structure: The bicyclo[2.2.1]heptane (norbornane) system imposes significant steric constraints, while the ethanolamine moiety (-NH₂-CH₂-CHOH-) provides reactive sites for functionalization .
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3D Conformation: X-ray crystallography and computational models highlight a rigid bicyclic core with axial and equatorial substituents influencing reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| CAS Number | 72799-75-8 |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP (Partition Coeff.) | Estimated ~0.5–1.2 |
Synthesis and Reaction Chemistry
Synthetic Routes
Industrial synthesis typically involves:
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Bicyclic Framework Construction: Diels-Alder reactions between cyclopentadiene and ethylene derivatives yield bicyclo[2.2.1]heptane intermediates.
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Functionalization:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicycloheptane formation | Cyclopentadiene + Ethylene oxide, 150°C | 60–70% |
| Reductive Amination | NH₃, H₂/Pd-C, EtOH, 50°C | 45–55% |
| Oxidation | KMnO₄, H₂O, 25°C | 30–40% |
Key Reactions
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Substitution: Reacts with alkyl halides to form tertiary amines.
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Oxidation: Converts the hydroxyl group to a ketone using KMnO₄ or CrO₃ .
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Catalytic Applications: Derivatives act as ligands in asymmetric hydrogenation (e.g., transfer hydrogenation of ketones with TOF up to 8500 h⁻¹) .
Applications in Chemistry and Biology
Catalysis
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Asymmetric Hydrogenation: Chiral norbornyl-amino alcohol ligands enable enantioselective reductions (e.g., acetophenone → (R)-1-phenylethanol, 96% ee) .
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Organocatalysis: Facilitates [4+2] cycloadditions for bicycloheptane-carboxylate synthesis.
Medicinal Chemistry
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Receptor Targeting: Analogues show affinity for 5-HT₁A and CXCR2 receptors, suggesting potential in neuropsychiatry and oncology .
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Prodrug Design: The rigid scaffold enhances metabolic stability in fluorinated PET tracers .
Table 3: Biological Activity Data
| Application | Target/Activity | IC₅₀/Ki |
|---|---|---|
| 5-HT₁A Antagonism | Serotonin Receptor | 0.65–1.10 nM |
| CXCR2 Inhibition | Chemokine Receptor | 50–100 nM |
| Antimicrobial Activity | Bacterial Growth Inhibition | 10–50 µg/mL |
Future Directions
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Stereoselective Synthesis: Develop enantiopure routes via biocatalysis or chiral auxiliaries.
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Drug Discovery: Optimize pharmacokinetics of norbornyl derivatives for CNS penetration.
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Green Chemistry: Replace toxic oxidants (e.g., KMnO₄) with enzymatic or photocatalytic systems.
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